ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate
Description
Ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a synthetic organic compound featuring a benzofuran core substituted with two carbamoyl groups and an ethyl propanoate ester. The ethyl ester moiety increases lipophilicity, which may impact bioavailability and membrane permeability.
Properties
IUPAC Name |
ethyl 4-[[2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O6/c1-3-29-19(26)13-12-18(25)24-20-14-8-4-6-10-16(14)30-21(20)22(27)23-15-9-5-7-11-17(15)28-2/h4-11H,3,12-13H2,1-2H3,(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMHBWKDSXHOAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate typically involves multi-step organic reactions. One common method involves the reaction of 2-methoxyphenyl isocyanate with 1-benzofuran-3-amine to form an intermediate, which is then reacted with ethyl 3-bromopropanoate under basic conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamate ester group.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, amines, polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Key structural analogs include:
- Benzofuran derivatives : e.g., Ethyl 2-(benzofuran-3-carboxamido)acetate.
- Indole-based esters: e.g., Ethyl 3-(3-(2-ethoxy-2-oxoethyl)-1-methyl-1H-indol-2-yl)propanoate (CAS 74120-22-2) .
- Phenylcarbamoyl-substituted heterocycles : e.g., N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide.
Table 1: Comparative Structural and Physicochemical Properties
Estimated based on structural formula.
*Calculated using fragment-based methods.
Conformational and Crystallographic Insights
The benzofuran ring’s puckering can be analyzed using Cremer and Pople’s ring-puckering coordinates . Compared to indole derivatives, benzofuran systems exhibit reduced pseudorotational flexibility due to the oxygen atom’s electronegativity, which restricts out-of-plane distortions. Crystallographic studies of similar compounds often employ SHELX (for refinement) and ORTEP (for visualization) . For example, indole-based analogs like the compound in may display distinct packing motifs due to weaker π-π stacking vs. benzofuran derivatives, which often form tighter crystal lattices.
Biological Activity
Ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate is a complex organic compound notable for its unique molecular structure, which includes a benzofuran ring and multiple functional groups such as carbamoyl and ester moieties. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
Key Structural Features:
- Benzofuran Ring: A fused bicyclic structure that contributes to the compound's biological activity.
- Carbamoyl Groups: These functional groups are known to enhance interactions with biological targets.
- Ester Functional Group: Provides the compound with solubility characteristics beneficial for pharmacological applications.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The benzofuran ring is critical for binding affinity, while the carbamoyl groups may influence selectivity and potency.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity: Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Anticancer Properties: The structural components of the compound are associated with potential anticancer effects, possibly through the modulation of cell signaling pathways related to apoptosis and proliferation.
In Vitro Studies
-
Anti-inflammatory Effects:
- A study demonstrated that derivatives of benzofuran compounds can significantly reduce pro-inflammatory cytokines in vitro, indicating potential use in inflammatory conditions.
-
Anticancer Activity:
- Research on similar benzofuran derivatives showed inhibition of tumor cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar effects.
In Vivo Studies
A case study involving animal models indicated that exposure to compounds structurally related to this compound resulted in reduced tumor sizes and improved survival rates, although further studies are needed to confirm these findings specifically for this compound.
Toxicological Profile
While exploring the biological activity, it is essential to consider the toxicological aspects:
- Histopathological Studies: Long-term exposure studies have shown potential hyperplasia in lung tissues of rodents exposed to related compounds, warranting caution in therapeutic applications.
Q & A
Q. How can researchers optimize the synthetic pathway for ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including carbamoylation and benzofuran ring formation. Key steps include:
- Coupling Reactions : Use of NaH in THF for deprotonation, as demonstrated in benzofuran-carbamoyl coupling reactions .
- Protection/Deprotection Strategies : Benzyl groups (Bz) or methoxy groups may be employed to stabilize intermediates, as seen in analogous benzofuran-based syntheses .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate high-purity products. Validate purity via HPLC (≥95%) and NMR .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR to confirm the presence of methoxyphenyl, benzofuran, and carbamoyl moieties. Compare chemical shifts with analogous compounds (e.g., 3-methylbenzofuran derivatives) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- X-ray Crystallography : For unambiguous structural confirmation, as applied to related ethyl carbamate derivatives .
- HPLC : Monitor purity using C18 columns and UV detection (λ = 254 nm) .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
Methodological Answer:
- Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N/Ar) to prevent hydrolysis or oxidation of the carbamoyl and ester groups .
- Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Degradation products may include hydrolyzed carboxylic acids or rearranged benzofuran derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?
Methodological Answer:
- Dynamic Effects : Investigate rotational isomerism in the carbamoyl or propanoate groups using variable-temperature NMR .
- Impurity Profiling : Use LC-MS/MS to identify trace byproducts from incomplete coupling or side reactions (e.g., methoxy group demethylation) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to assign ambiguous signals .
Q. What experimental strategies can elucidate the reaction mechanisms of side reactions during synthesis?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediates (e.g., acyl azides or isocyanates) .
- Isotopic Labeling : Use O-labeled reagents to trace carbonyl oxygen sources in carbamoyl group formation .
- Trapping Experiments : Add scavengers (e.g., DMPO for radicals) to identify reactive intermediates in benzofuran ring cyclization .
Q. How can computational methods predict the compound’s reactivity in novel reaction environments (e.g., enzymatic catalysis)?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the compound’s carbamoyl groups and enzyme active sites (e.g., hydrolases) .
- MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict ester group stability .
- QSAR Modeling : Correlate electronic parameters (HOMO/LUMO energies) with experimental reaction rates for derivative design .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility)?
Methodological Answer:
- Solubility Profiling : Systematically test solubility in DMSO, THF, and aqueous buffers (pH 1–13) using nephelometry. Compare with logP predictions (e.g., ACD/Labs) .
- Crystallinity Effects : Assess amorphous vs. crystalline forms via PXRD, as morphology impacts solubility .
Safety and Handling in Academic Research
Q. What PPE and engineering controls are essential for handling this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
